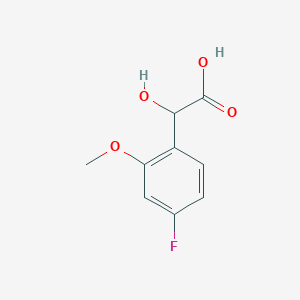

4-Fluoro-2-methoxymandelic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9FO4 |

|---|---|

Molecular Weight |

200.16 g/mol |

IUPAC Name |

2-(4-fluoro-2-methoxyphenyl)-2-hydroxyacetic acid |

InChI |

InChI=1S/C9H9FO4/c1-14-7-4-5(10)2-3-6(7)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13) |

InChI Key |

XCJVCEVHVVSRGW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)F)C(C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Fluoro 2 Methoxymandelic Acid

Chemoenzymatic Synthesis Approaches

Chemoenzymatic methods leverage the high selectivity and efficiency of enzymes to perform key transformations, often under mild and environmentally friendly conditions. These approaches are particularly powerful for producing enantiomerically pure forms of chiral molecules like 4-Fluoro-2-methoxymandelic acid.

Enzymatic Kinetic Resolution Strategies for Enantiomerically Enriched Mandelic Acids

Enzymatic kinetic resolution (EKR) is a widely employed technique for separating racemic mixtures of chiral compounds. In the context of mandelic acids, this typically involves the enantioselective acylation or hydrolysis of a mandelic acid ester, catalyzed by lipases. The enzyme selectively catalyzes the reaction of one enantiomer, leaving the other unreacted, thus allowing for their separation.

Lipases from various microbial sources, such as Pseudomonas sp., Pseudomonas cepacia, and Candida antarctica, have demonstrated high activity and enantioselectivity in the resolution of mandelic acid derivatives. nih.govnih.gov The choice of solvent, acyl donor, and the specific ester moiety can significantly influence the reaction's efficiency and selectivity. For instance, in the acylation of methyl p-substituted mandelates, lipases from Pseudomonas sp. showed high enantioselectivity when using vinyl acetate (B1210297) as the acyl donor in solvents like isopropyl ether.

The effectiveness of this method is demonstrated in the resolution of various substituted mandelic acid esters. While specific data for this compound is not prevalent, studies on structurally related compounds provide strong evidence for the applicability of this method. For example, the kinetic resolution of racemic 4-methoxymandelic acid via lipase (B570770) AK-catalyzed transesterification has been successfully modeled and optimized. researchgate.net Similarly, the resolution of Morita-Baylis-Hillman adducts, which are also secondary alcohols, has been achieved with excellent enantioselectivity using lipases like P. cepacia lipase (PCL). nih.gov

Table 1: Lipase-Catalyzed Kinetic Resolution of Substituted Mandelic Acid Derivatives and Analogs

| Enzyme | Substrate | Reaction Type | Product ee (%) | Substrate ee (%) | E-value | Reference |

| Pseudomonas cepacia Lipase (PCL) | 3-Hydroxy-2-methylene-3-(4-fluorophenyl)propanenitrile acetate | Hydrolysis | 92 | - | 53 | nih.gov |

| Pseudomonas fluorescens Lipase | 3-Hydroxy-2-methylene-3-(4-chlorophenyl)propanenitrile acetate | Hydrolysis | 98 | - | 134 | nih.gov |

| Novozyme 435 (Candida antarctica lipase B) | 3-Hydroxy-2-methylene-3-(4-bromophenyl)propanenitrile butyrate | Hydrolysis | >99 | - | >3000 | nih.gov |

| Lipase AK (Pseudomonas fluorescens) | Racemic 2-phenylchroman-4-ol | Acylation | >99 | 50-99 | >200 | mdpi.com |

| Lipase from Pseudomonas sp. | Methyl p-chloromandelate | Acylation | >99 | - | - |

Biocatalytic Hydrolysis Mediated by Nitrilases and Esterases

Biocatalytic hydrolysis offers a direct route to chiral carboxylic acids. Nitrilases (EC 3.5.5.1) catalyze the hydrolysis of nitriles directly to the corresponding carboxylic acid and ammonia, while esterases (EC 3.1.1.1) hydrolyze esters to a carboxylic acid and an alcohol. nih.govwikipedia.org

Nitrilase-mediated hydrolysis is particularly advantageous for producing mandelic acids from their corresponding mandelonitrile (B1675950) precursors. nih.gov This method can achieve high enantioselectivity and, in some cases, a theoretical yield of 100% through a dynamic kinetic resolution process. researchgate.net For example, nitrilases from organisms like Alcaligenes faecalis have been used for the enantioselective hydrolysis of racemic mandelonitriles to produce (R)-mandelic acid with high enantiomeric excess. mdpi.com The rational protein engineering of nitrilases, such as BCJ2315, has been employed to improve selectivity, activity, and stability for the synthesis of derivatives like (R)-2-methoxymandelic acid, achieving 97% ee and a 70% isolated yield on a multigram scale in a one-pot process. almacgroup.com

Esterases, such as pig liver esterase (PLE), are classic biocatalysts for the asymmetric hydrolysis of esters. wikipedia.org This approach involves the selective hydrolysis of one enantiomer of a racemic ester mixture. While widely used for various substrates, the application to mandelic acid esters has been explored, providing a complementary method to lipase-catalyzed resolutions. wikipedia.org Artificial esterases are also being developed to catalyze the hydrolysis of non-activated esters under neutral pH conditions, expanding the scope of this transformation. nih.gov

Table 2: Biocatalytic Hydrolysis for Mandelic Acid Synthesis

| Enzyme | Enzyme Source | Substrate | Product | Key Finding | Reference |

| Nitrilase (Engineered) | Bacillus sp. BCJ2315 | 2-methoxy-mandelonitrile | (R)-2-methoxymandelic acid | Achieved 97% ee and 70% yield via a one-pot dynamic kinetic resolution. | almacgroup.com |

| Nitrilase | Alcaligenes faecalis | Racemic mandelonitrile | (R)-mandelic acid | Enantioselective hydrolysis demonstrated for R-MA production. | mdpi.com |

| Nitrilase | Pseudomonas fluorescens EBC191 | Arylacetonitriles (inc. mandelonitrile) | Arylacetic acids | Capable of hydrolyzing various arylacetonitriles. | nih.gov |

| Esterase | Pig Liver Esterase (PLE) | Racemic mandelic acid esters | Chiral mandelic acid | Classic enzyme for asymmetric ester hydrolysis. | wikipedia.org |

Reductase and Dehydrogenase-Mediated Transformations

An alternative enzymatic route to chiral mandelic acids involves the stereoselective reduction of a prochiral keto acid precursor, such as a substituted phenylglyoxylic acid. This transformation is catalyzed by reductases or dehydrogenases.

(S)-Mandelate dehydrogenase (MDH) from Pseudomonas putida, a flavin mononucleotide (FMN)-dependent enzyme, oxidizes (S)-mandelate to benzoylformate but can also catalyze the reverse reduction reaction. nih.gov More commonly, other dehydrogenases are used for the asymmetric reduction of phenylglyoxylic acid derivatives to produce either the (R) or (S) enantiomer of the corresponding mandelic acid. For instance, (R)-mandelic acid has been synthesized via the asymmetric reduction of ethyl benzoylformate using a reductase from Bacillus cereus. researchgate.net

Enzyme cascades have been constructed combining dehydrogenases with other enzymes for efficient synthesis. A three-enzyme cascade featuring a D-mandelate dehydrogenase (D-MDH), a mandelate (B1228975) racemase, and a leucine (B10760876) dehydrogenase has been developed to convert racemic mandelic acid into L-phenylglycine, demonstrating the utility of dehydrogenases in redox-neutral cascades. nih.gov The synthesis of (R)-mandelic acid has also been achieved by co-expressing hydroxymandelate oxidase and a D-mandelate dehydrogenase (DMD) from Rhodotorula graminis in an engineered E. coli strain. nih.gov

Table 3: Reductase/Dehydrogenase-Mediated Synthesis of Mandelic Acids

| Enzyme | Enzyme Source | Substrate | Product | Key Finding | Reference |

| D-mandelate dehydrogenase (DMD) | Rhodotorula graminis | S-mandelic acid (via Hmo) | (R)-mandelic acid | Produced 0.68 g/L R-MA in an engineered E. coli strain. | nih.gov |

| D-mandelate dehydrogenase (LbDMDH) | Lactobacillus brevis | D-mandelate | Phenylglyoxylate | High catalytic efficiency (kcat = 355 s⁻¹). Used in a cascade to produce L-phenylglycine. | nih.gov |

| Reductase | Bacillus cereus CGMCC No. 3361 | Ethyl benzoylformate | (R)-(-)-mandelic acid ethyl ester | Achieved 99.8% conversion and 100% ee. | researchgate.net |

| (S)-mandelate dehydrogenase (MDH) | Pseudomonas putida | (S)-mandelic acid esters | Benzoylformate | Demonstrates that neutral esters are also substrates for MDH. | nih.gov |

Engineered Enzyme Systems for Mandelic Acid Production

Significant advances have been made in engineering microbial hosts, primarily Escherichia coli, to produce mandelic acid de novo from simple carbon sources like glucose. These strategies involve the assembly of multi-enzyme cascade reactions within the cell, redirecting metabolic flux towards the desired product.

Researchers have successfully engineered the L-phenylalanine pathway in E. coli for the production of both S- and R-mandelic acid. nih.gov By introducing a hydroxymandelate synthase (HmaS) from Amycolatopsis orientalis, a strain was created that could produce S-mandelic acid. Further production of R-mandelic acid was achieved by adding a hydroxymandelate oxidase (Hmo) and a D-mandelate dehydrogenase (DMD). nih.gov Another study identified a highly efficient hydroxymandelate synthase (HMAS) from Actinosynnema mirum and, through metabolic flux optimization and CRISPRi-mediated repression of competing pathways, achieved a titer of 9.58 g/L of mandelic acid in a high-cell-density cultivation. mdpi.commdpi.com

Artificial enzyme cascades have also been constructed for the biotransformation of readily available chemical feedstocks. A five-enzyme cascade expressed in an L-phenylalanine-overproducing E. coli strain enabled the direct synthesis of (R)-mandelic acid from glycerol (B35011) or glucose. nih.gov These metabolic engineering and enzyme cascade approaches represent a move towards sustainable and completely fermentative production of valuable chiral chemicals like this compound. nih.govnih.gov

Classical Chemical Synthesis Routes

Traditional organic synthesis provides robust and scalable methods for the construction of the this compound backbone. The primary challenge in these routes is often the introduction of chirality, which can be addressed through asymmetric catalysis or subsequent resolution.

Strategies via Friedel-Crafts Reactions

The Friedel-Crafts reaction is a fundamental C-C bond-forming reaction in organic chemistry and a direct method for synthesizing mandelic acid derivatives. wikipedia.orgmasterorganicchemistry.com This involves the reaction of an aromatic compound with an electrophile, typically in the presence of a Lewis acid catalyst. For the synthesis of this compound, the key step would be the reaction of 3-fluoroanisole (B32098) with a glyoxylic acid derivative.

The reaction is an electrophilic aromatic substitution where the Lewis acid (e.g., AlCl₃, FeCl₃) activates the electrophile. masterorganicchemistry.comsigmaaldrich.comorganic-chemistry.org The acylation or hydroxyalkylation of arenes with acyl chlorides or glyoxylates, respectively, leads to the corresponding keto- or hydroxy-acid derivatives. One-pot, solvent-free syntheses of various diarylacetic acids have been achieved via the Friedel-Crafts hydroxyalkylation of arenes with glyoxylic acid. sigmaaldrich.com

A significant challenge in the Friedel-Crafts reaction of a substituted benzene (B151609) like 3-fluoroanisole is controlling the regioselectivity of the substitution. The methoxy (B1213986) group is a strong activating ortho-, para-director, while the fluoro group is a deactivating ortho-, para-director. The substitution is expected to occur predominantly at the position para to the strongly activating methoxy group (C4) and ortho to the fluorine, which is the desired regiochemistry for this compound.

To achieve enantioselectivity directly, asymmetric Friedel-Crafts reactions have been developed using chiral Brønsted or Lewis acid catalysts. rsc.orgnih.gov These catalysts can create a chiral environment around the reactants, leading to the preferential formation of one enantiomer of the mandelic acid product.

Methods Utilizing Organometallic Precursors

The construction of the this compound backbone can be envisioned through the use of organometallic reagents, most notably via a Grignard reaction. A plausible synthetic route would commence with a suitable halogenated precursor, such as 4-fluoro-2-methoxybromobenzene. This aryl bromide can be reacted with magnesium metal in an anhydrous ether solvent, like diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, 4-fluoro-2-methoxyphenylmagnesium bromide. mnstate.eduleah4sci.comlibretexts.org

This highly nucleophilic organometallic species can then be reacted with an appropriate electrophile to introduce the α-hydroxy acid moiety. A common strategy involves the addition of the Grignard reagent to a glyoxylate (B1226380) derivative, such as ethyl glyoxylate. The nucleophilic attack of the Grignard reagent on the aldehyde carbonyl of the glyoxylate would yield, after an acidic workup, the target this compound ethyl ester. Subsequent hydrolysis of the ester under acidic or basic conditions would furnish the final carboxylic acid.

An alternative approach using an organometallic precursor involves the reaction of the Grignard reagent with carbon dioxide to form the corresponding carboxylic acid, 4-fluoro-2-methoxybenzoic acid. libretexts.org This could then potentially be converted to the mandelic acid through a series of steps, although this is a more circuitous route.

Table 1: Proposed Grignard Reaction for this compound Synthesis

| Step | Reactants | Reagents | Product |

| 1 | 4-Fluoro-2-methoxybromobenzene | Mg, anhydrous ether | 4-Fluoro-2-methoxyphenylmagnesium bromide |

| 2 | 4-Fluoro-2-methoxyphenylmagnesium bromide, Ethyl glyoxylate | Anhydrous ether, then H₃O⁺ | Ethyl 4-fluoro-2-methoxymandelate |

| 3 | Ethyl 4-fluoro-2-methoxymandelate | H₃O⁺ or OH⁻, then H₃O⁺ | This compound |

Decarboxylative Pathways for Alpha-Hydroxy Acid Formation

Decarboxylative strategies offer another viable route for the synthesis of α-hydroxy acids. These methods typically involve the removal of a carboxyl group and its replacement with a hydroxyl group. A potential precursor for a decarboxylative synthesis of this compound could be a substituted malonic acid derivative.

One modern approach utilizes visible-light photoredox catalysis for the decarboxylation of carboxylic acids. nih.govprinceton.edu In a hypothetical pathway, a suitably substituted carboxylic acid, such as 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetic acid, could be subjected to photoredox-catalyzed decarboxylation in the presence of a hydrogen atom donor to yield 4-fluoro-2-methoxybenzaldehyde (B41509). This aldehyde could then be converted to the target mandelic acid via methods described in subsequent sections.

A more direct decarboxylative approach would involve the generation of a radical intermediate from a precursor like a Barton ester derived from 4-fluoro-2-methoxyphenylglyoxylic acid, followed by trapping with an oxygen source. However, the development of direct decarboxylative hydroxylation methods is an ongoing area of research.

Cyanohydrin-Based Synthesis and Hydrolysis

The cyanohydrin route is a classic and effective method for the preparation of α-hydroxy acids. youtube.comgoogle.com This synthesis would begin with the corresponding aldehyde, 4-fluoro-2-methoxybenzaldehyde. The aldehyde is treated with a source of cyanide, typically hydrogen cyanide (HCN) or a salt such as sodium or potassium cyanide, often in the presence of a catalytic amount of base. This nucleophilic addition of the cyanide ion to the carbonyl group forms the 4-fluoro-2-methoxymandelonitrile, also known as the cyanohydrin. google.com

The resulting cyanohydrin is then subjected to hydrolysis to convert the nitrile group into a carboxylic acid. This is typically achieved by heating with a strong acid, such as concentrated sulfuric or hydrochloric acid, or a strong base. youtube.comstackexchange.com Acid-catalyzed hydrolysis proceeds through the formation of an intermediate amide, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. stackexchange.com This two-step sequence provides a direct and generally high-yielding pathway to this compound.

Table 2: Cyanohydrin-Based Synthesis of this compound

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | 4-Fluoro-2-methoxybenzaldehyde | NaCN, H₂SO₄ (catalytic) | 4-Fluoro-2-methoxymandelonitrile |

| 2 | 4-Fluoro-2-methoxymandelonitrile | conc. H₂SO₄, H₂O, heat | This compound |

Oxidation Reactions for Mandelic Acid Formation

Oxidation reactions provide another important avenue for the synthesis of mandelic acids. A plausible starting material for this approach is 4-fluoro-2-methoxyphenylacetic acid, which is commercially available. apolloscientific.co.ukwatson-int.com The α-carbon of this acetic acid derivative can be hydroxylated to yield the desired mandelic acid. This transformation can be achieved using various oxidizing agents.

A common method for such α-hydroxylation is the use of a strong base, such as lithium diisopropylamide (LDA), to form an enolate, which is then trapped with an electrophilic oxygen source like molecular oxygen followed by a reducing agent, or more conveniently, with a reagent like 2-sulfonyloxaziridine.

Alternatively, the oxidation of a related styrene (B11656) derivative, 4-fluoro-2-methoxystyrene, could be explored. Dihydroxylation of the alkene using reagents like osmium tetroxide or potassium permanganate (B83412) would yield a diol, which could then be selectively oxidized to the carboxylic acid. However, controlling the regioselectivity and preventing over-oxidation can be challenging with this approach.

Asymmetric Synthesis and Enantioselective Control

Given that this compound is a chiral molecule, controlling the stereochemistry during its synthesis is of significant importance. Enantiomerically pure mandelic acids are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds.

Organocatalytic Approaches to Chiral Mandelic Esters

Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules without the need for metal catalysts. yale.edu Chiral mandelic esters can be synthesized with high enantioselectivity using organocatalysts. A potential strategy for the asymmetric synthesis of a this compound ester would involve the reaction of 4-fluoro-2-methoxybenzaldehyde with a nucleophile in the presence of a chiral organocatalyst.

For instance, a chiral Brønsted acid or a cinchona alkaloid-derived catalyst could be employed to catalyze the addition of a cyanide equivalent to 4-fluoro-2-methoxybenzaldehyde, leading to an enantioenriched cyanohydrin. Subsequent hydrolysis would then provide the chiral mandelic acid.

Another organocatalytic approach involves the asymmetric epoxidation of an α,β-unsaturated ester derived from 4-fluoro-2-methoxybenzaldehyde, followed by ring-opening of the epoxide. The choice of the organocatalyst is crucial for achieving high enantioselectivity.

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry in organic synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct a subsequent reaction in a diastereoselective manner. After the desired transformation, the auxiliary is cleaved and can often be recovered.

A prominent example is the use of Evans oxazolidinone auxiliaries. wikipedia.orgsantiago-lab.comresearchgate.netresearchgate.net In a potential synthesis of enantiomerically enriched this compound, the chiral auxiliary, for instance, a valine-derived oxazolidinone, would first be acylated with 4-fluoro-2-methoxyphenylacetyl chloride. The resulting N-acyloxazolidinone can then be deprotonated to form a chiral enolate. This enolate can then be reacted with an electrophilic hydroxylating agent to introduce the α-hydroxy group with high diastereoselectivity, dictated by the steric bulk of the chiral auxiliary. Finally, the auxiliary can be cleaved under mild conditions, for example, by hydrolysis with lithium hydroperoxide, to yield the desired enantiomer of this compound.

Another class of effective chiral auxiliaries includes pseudoephedrine and pseudoephenamine. nih.govharvard.edu Similar to the Evans auxiliaries, amides derived from these compounds can be used to direct the stereoselective α-hydroxylation of the corresponding enolate.

Dynamic Kinetic Resolution Processes for Fluorinated Diols

Dynamic kinetic resolution (DKR) is a powerful technique that combines the kinetic resolution of a racemic mixture with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. acs.orgmdpi.com This approach is particularly relevant for the synthesis of chiral compounds from racemic precursors. In the context of producing enantiopure this compound, DKR can be applied to a suitable precursor, such as a fluorinated diol or, more commonly, a mandelate ester.

The DKR of mandelic acid derivatives often employs a chemoenzymatic approach, coupling an enzyme for the enantioselective step with a metal catalyst for the racemization. acs.org For instance, lipases are frequently used for the enantioselective acylation or hydrolysis of mandelate esters. The racemization of the unreacted enantiomer can be achieved using various transition metal complexes.

While specific studies on the DKR of fluorinated diols leading directly to this compound are not extensively documented in publicly available literature, the principles can be extrapolated from studies on similar substrates. For example, the DKR of various secondary alcohols has been successfully achieved using a combination of a lipase, such as Candida antarctica lipase B (CALB), and a ruthenium-based racemization catalyst.

A key challenge in developing a DKR process is ensuring the compatibility of the enzyme and the racemization catalyst, as the conditions required for one may inhibit the other. Research has focused on strategies to mitigate these interactions, such as the immobilization of one or both catalysts.

The table below illustrates typical conditions and outcomes for the dynamic kinetic resolution of related mandelate substrates, providing a basis for the development of a process for this compound.

| Substrate | Enzyme | Racemization Catalyst | Solvent | Acyl Donor | Temp (°C) | Yield (%) | ee (%) | Ref. |

| rac-1-Phenylethanol | Candida antarctica Lipase B | [Ru(p-cymene)Cl₂]₂ | Toluene | Isopropenyl acetate | 70 | 92 | >99 | |

| rac-α-Thionitriles | Nitrilase (Nit27/Nit34) | In-situ generated ammonia | Toluene/Water | - | RT | 24-83 | 61-99 | acs.org |

| rac-Mexiletine | Candida antarctica Lipase B | Ru-complex | Toluene | Ethyl acetate | 50 | 93 | 95 | acs.org |

Chiral Resolution Techniques via Salt Crystallization

Classical resolution via the formation of diastereomeric salts remains a widely used and effective method for obtaining enantiomerically pure chiral acids and bases. libretexts.org This technique relies on the differential solubility of the diastereomeric salts formed between a racemic mixture and a chiral resolving agent. For a racemic acid like this compound, a chiral amine is typically employed as the resolving agent.

The success of a diastereomeric salt resolution depends on several factors, including the choice of resolving agent, the solvent system, and the crystallization conditions. The crystal packing and intermolecular interactions, such as hydrogen bonding and van der Waals forces, within the diastereomeric salts play a crucial role in determining their relative solubilities. rsc.org

Studies on the resolution of substituted mandelic acids, such as p-methoxymandelic acid and o-chloromandelic acid, have demonstrated the effectiveness of various chiral amines. rsc.orgnih.gov For instance, the resolution of racemic o-chloromandelic acid, an intermediate for the drug clopidogrel, has been achieved with high efficiency using an aryloxypropylamine derivative. nih.gov The choice of solvent is critical, as it influences the solubility of the diastereomeric salts and can even lead to a reversal of which diastereomer crystallizes preferentially.

The following table presents data from the resolution of substituted mandelic acids, illustrating the typical resolving agents, solvents, and outcomes that could be expected when developing a similar process for this compound.

| Racemic Acid | Resolving Agent | Solvent | Yield of Less Soluble Salt (%) | ee of Resolved Acid (%) | Ref. |

| o-Chloromandelic acid | (S)-2-hydroxyl-3-(p-chlorophenoxy) propylamine | Ethyl acetate | 65 | 98 | nih.gov |

| p-Methoxymandelic acid | (R)-1-Phenylethylamine | Ethanol (B145695) | - | - | rsc.org |

| (±)-Mandelic acid | (1R,2S)-(−)-Ephedrine | Ethanol | High | High | missouri.edu |

Novel Synthetic Process Development

The drive towards more efficient, safer, and sustainable chemical manufacturing has led to the development of innovative process technologies. Continuous flow synthesis and the application of green chemistry principles are at the forefront of this evolution in the synthesis of fine chemicals like this compound.

Continuous Flow Synthesis Methodologies

Continuous flow chemistry, where reactants are continuously pumped through a reactor, offers significant advantages over traditional batch processing. springernature.com These benefits include enhanced heat and mass transfer, improved safety due to smaller reaction volumes, and the potential for straightforward automation and scale-up. springernature.com

The application of continuous flow technology to the synthesis of chiral active pharmaceutical ingredients (APIs) and their intermediates is a rapidly growing field. nih.govmdpi.com For the synthesis of α-hydroxy acids like this compound, flow chemistry can be employed for various steps, from the initial formation of the carbon skeleton to subsequent resolution or asymmetric transformations.

One example of a relevant continuous flow process is the synthesis of carboxylic acids using CO2 in a tube-in-tube gas permeable membrane reactor. durham.ac.uk In this setup, a Grignard reagent is flowed through the inner tube, while pressurized CO2 gas in the outer tube diffuses through the membrane, leading to a highly efficient and safe carboxylation reaction. durham.ac.uk Such a strategy could be adapted for the synthesis of this compound from a suitable organometallic precursor.

The table below outlines a representative example of a continuous flow synthesis of a carboxylic acid, demonstrating the key parameters and performance of such a system.

| Substrate (Grignard Reagent) | Reactor Type | CO₂ Pressure (bar) | Flow Rate (mL/min) | Residence Time | Isolated Yield (%) | Ref. |

| Mesitylmagnesium bromide | Tube-in-tube gas permeable membrane | 7 | 1.0 | - | ~95 | durham.ac.uk |

| 4-Fluorophenylmagnesium bromide | Tube-in-tube gas permeable membrane | 1 | low | - | quantitative | durham.ac.uk |

This table illustrates the application of continuous flow for the synthesis of carboxylic acids, a key step potentially applicable to the synthesis of this compound.

Green Chemistry Principles in Mandelic Acid Synthesis

The twelve principles of green chemistry provide a framework for designing more environmentally benign chemical processes. researchgate.net These principles address aspects such as waste prevention, atom economy, use of less hazardous substances, and energy efficiency. The synthesis of mandelic acid and its derivatives presents numerous opportunities for the application of these principles.

Biocatalysis is a cornerstone of green chemistry, and the enzymatic synthesis of (R)-(-)-mandelic acid is a well-established green route. nih.govresearchgate.net The use of enzymes, such as nitrilases, can proceed with high enantioselectivity under mild aqueous conditions, avoiding the use of toxic reagents like cyanide that are common in traditional chemical syntheses. nih.gov For instance, a three-enzyme cascade has been developed for the production of mandelic acid from the inexpensive and safe starting materials oxalic acid and benzaldehyde. chemeurope.com

Other green chemistry principles applicable to the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives like water or bio-based solvents.

Catalysis: Utilizing catalytic reagents, especially highly selective biocatalysts or recyclable heterogeneous catalysts, in place of stoichiometric reagents to minimize waste.

The adoption of these principles not only reduces the environmental impact of the synthesis but can also lead to more efficient and cost-effective processes. The development of green synthetic routes to valuable chiral building blocks like this compound is an active area of research.

Chemical Transformations and Reactivity of 4 Fluoro 2 Methoxymandelic Acid

Oxidative Decarboxylation Reactions

Oxidative decarboxylation is a significant reaction pathway for α-hydroxy acids like 4-Fluoro-2-methoxymandelic acid, involving the removal of the carboxyl group as carbon dioxide through an oxidative process. wikipedia.org This transformation typically yields an aldehyde corresponding to the parent molecule.

The oxidative decarboxylation of mandelic acid and its derivatives is often facilitated by metal catalysts, with copper(II) and cobalt(II) complexes being notable examples. While specific studies on this compound are not extensively detailed in the provided results, the mechanism can be inferred from studies on similar molecules like 4-methoxymandelic acid.

Copper(II) complexes have demonstrated high efficiency in catalyzing the oxidation of mandelic acids using hydrogen peroxide (H₂O₂) as the oxidant. researchgate.netpku.edu.cn The catalytic cycle is thought to involve the formation of an active species from the reaction between the Cu(II) complex and H₂O₂. researchgate.net This active species, potentially a hydroperoxo-copper species (LCu-OOH), then interacts with the mandelic acid derivative. researchgate.net The reaction proceeds with high selectivity, favoring the formation of the corresponding aromatic aldehyde. researchgate.netpku.edu.cn Binuclear copper complexes have been shown to exhibit even better catalytic performance than their mononuclear counterparts in the oxidation of 4-methoxymandelic acid. pku.edu.cn The reaction kinetics are influenced by factors such as pH, with optimal activity typically observed in the pH range of 2.5 to 4.5. researchgate.netpku.edu.cn

Cobalt catalysts, often in the form of CoCl₂ or other complexes, are also employed in aerial oxidations. nih.gov Commercially, cobalt catalysts are used in the oxidation of cyclohexane, highlighting their industrial relevance in oxidation processes. nih.gov For mandelic acid derivatives, the mechanism would similarly involve the coordination of the α-hydroxy acid to the metal center, facilitating electron transfer and subsequent decarboxylation.

Table 1: Metal Catalysts in the Oxidation of Mandelic Acid Derivatives

| Catalyst Type | Example | Oxidant | Key Features |

|---|---|---|---|

| Copper(II) Complexes | L¹Cu, L²Cu | H₂O₂ | High selectivity for aldehydes (>96-98%). researchgate.netpku.edu.cn Reaction rates are higher with binucleonic complexes. pku.edu.cn |

| Cobalt(II) Complexes | CoCl₂ | O₂ (Air) | Used in commercial aerial oxidation processes. nih.gov |

The primary product of the oxidative decarboxylation of this compound is 4-fluoro-2-methoxybenzaldehyde (B41509). sigmaaldrich.combldpharm.com This occurs through the loss of the carboxyl group and oxidation of the alpha-hydroxyl group.

However, further oxidation can occur, leading to the formation of 4-fluoro-2-methoxybenzoic acid as a byproduct. Studies on the metal-catalyzed oxidation of 4-methoxymandelic acid show the formation of anisaldehyde with over 96% selectivity, but also yield a small amount of 4-methoxybenzoic acid. pku.edu.cn The reaction pathway involves the initial formation of the aldehyde, which can then be further oxidized to the carboxylic acid under the reaction conditions. The selectivity towards the aldehyde is a key performance indicator for these catalytic systems.

Table 2: Products of Oxidative Decarboxylation

| Starting Material | Primary Product | Potential Byproduct |

|---|---|---|

| This compound | 4-Fluoro-2-methoxybenzaldehyde | 4-Fluoro-2-methoxybenzoic acid |

Derivatization Strategies for Analytical and Synthetic Utility

The carboxylic acid and hydroxyl groups of this compound are prime targets for derivatization. These chemical modifications are employed to alter the molecule's properties for specific applications, such as improving its detectability in analytical methods or preparing it for further synthetic steps.

Esterification of the carboxylic acid group is a fundamental transformation. The Fischer-Speier esterification is a classic method involving the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgmasterorganicchemistry.com This is an equilibrium reaction, and to drive it towards the ester product, an excess of the alcohol is often used, or water is removed as it is formed. organic-chemistry.orgmasterorganicchemistry.com For this compound, reaction with an alcohol like methanol (B129727) or ethanol (B145695) under these conditions would yield the corresponding methyl or ethyl ester. Microwave-assisted esterification can also be employed to accelerate the reaction. usm.my

Alternative methods that avoid the production of water and the use of strong acids include using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC). organic-chemistry.orgmasterorganicchemistry.comrug.nl

The carboxylic acid can be converted into an amide by reacting it with an amine. libretexts.org A direct reaction between the carboxylic acid and an amine requires high heat and is generally not practical. libretexts.org More efficient methods involve first "activating" the carboxylic acid. This can be achieved by converting it to a more reactive derivative, such as an acid chloride or an acid anhydride (B1165640), which then readily reacts with an amine to form the amide. libretexts.org

Alternatively, coupling reagents like DCC or N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate amide bond formation under mild, neutral conditions. masterorganicchemistry.comrug.nl These reagents react with the carboxylic acid to form an active ester intermediate, which is then susceptible to nucleophilic attack by the amine. masterorganicchemistry.com This approach is widely used in peptide synthesis. masterorganicchemistry.com

For analytical purposes, especially in techniques like high-performance liquid chromatography (HPLC), it is often necessary to enhance the detection of the analyte. nih.gov This can be achieved by attaching a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group) to the this compound molecule. bachem.comnih.gov

This derivatization typically targets the carboxylic acid group. A common strategy involves using a derivatizing agent that contains a chromophore or fluorophore and a reactive group that can couple with the carboxylic acid. For instance, reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be used to derivatize carbonyl compounds, which could be relevant if analyzing the aldehyde product of oxidation. researchgate.net For carboxylic acids, derivatization can proceed via carbodiimide-mediated condensation with an amine-containing fluorophore. nih.gov This method is advantageous as it can often be performed directly in aqueous samples. nih.gov The introduction of these moieties allows for sensitive detection using UV-Vis or fluorescence detectors. nih.govbachem.com

Reactivity of the Alpha-Hydroxy Group

The alpha-hydroxy group in this compound is a key site for various chemical transformations, most notably esterification and oxidation. These reactions are fundamental to the synthetic utility of the molecule.

Esterification: The carboxylic acid moiety of this compound can readily undergo esterification. This reaction typically involves treatment with an alcohol in the presence of an acid catalyst. The alpha-hydroxy group can also be acylated. For instance, reaction with acetic anhydride can yield the corresponding acetate (B1210297) ester. google.com This transformation is a common strategy for protecting the hydroxyl group during subsequent synthetic steps.

Oxidation: The secondary alcohol of the alpha-hydroxy group can be oxidized to a ketone, yielding the corresponding alpha-keto acid. This transformation is a critical step in various synthetic pathways. Reagents such as Dess-Martin periodinane are effective for this type of oxidation. nih.gov

Aromatic Ring Functionalization and Reactivity Profile

The aromatic ring of this compound is substituted with a fluorine atom and a methoxy (B1213986) group. These substituents significantly influence the ring's reactivity towards electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution: The methoxy group is an activating, ortho-, para-directing group, while the fluorine atom is a deactivating, ortho-, para-directing group. The interplay of these electronic effects governs the regioselectivity of electrophilic substitution. Nitration of similar 4-fluoro-2-methoxyphenyl derivatives has been shown to occur, indicating that the ring is susceptible to electrophilic attack despite the deactivating effect of the fluorine. google.com The incoming electrophile is directed to the positions ortho and para to the activating methoxy group.

Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing fluorine atom can facilitate nucleophilic aromatic substitution (SNAr) reactions. ebyu.edu.trmdpi.com In these reactions, a nucleophile attacks the carbon atom bearing the fluorine, leading to its displacement. The rate of SNAr is enhanced by the presence of electron-withdrawing groups on the aromatic ring. ebyu.edu.tr Studies on related polyfluoroarenes have shown that strong nucleophiles can displace fluorine atoms, particularly when activated by other electron-withdrawing substituents. mdpi.com The methoxy group, being electron-donating, would generally disfavor SNAr at other positions on the ring. The reaction of phenothiazine (B1677639) with octafluorotoluene, for example, demonstrates selective para-substitution. mdpi.com

Interactive Data Table: Reactivity of this compound Analogs

| Reaction Type | Reagents | Product Type |

| Esterification | Alcohol, Acid Catalyst | Ester |

| Oxidation | Dess-Martin periodinane | α-Keto acid |

| Nitration | Nitrating Agent | Nitroaromatic Compound |

| Nucleophilic Aromatic Substitution | Nucleophile | Substituted Aromatic |

Stereochemical Aspects and Enantioselective Control

Enantiomeric Separation Techniques

The resolution of racemic mixtures of 4-Fluoro-2-methoxymandelic acid and related compounds into their individual enantiomers is achieved through various advanced chromatographic and extraction methods.

Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the enantioseparation of mandelic acid derivatives. researchgate.netdoaj.orgscielo.br The method relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are highly effective. For instance, a CHIRALPAK® IC column, which is based on a cellulose derivative, has demonstrated successful baseline resolution for the enantiomers of 4-methoxymandelic acid, a close analog of the title compound. nih.govnih.govzju.edu.cn The separation is typically performed under normal-phase conditions. The mobile phase often consists of a non-polar solvent like n-hexane, a polar modifier such as isopropanol (B130326) or ethanol (B145695), and an acidic additive like trifluoroacetic acid (TFA) to improve peak shape and resolution for acidic compounds. nih.gov The elution order of the enantiomers is determined by the specific interactions with the CSP. nih.govzju.edu.cn

The efficiency of the separation is influenced by several factors, including the composition of the mobile phase, the column temperature, and the flow rate. nih.gov A decrease in the alcohol content in the mobile phase generally leads to increased retention and resolution. nih.gov Nano-liquid chromatography (nano-LC), a miniaturized version of HPLC, has also been employed for the enantioselective separation of related compounds like O-methoxymandelic acid and 4-hydroxy-3-methoxymandelic acid, offering advantages of reduced sample volume and analysis time. researchgate.net

| Compound | Chiral Stationary Phase | Mobile Phase | Resolution (Rs) |

|---|---|---|---|

| 4-Methoxymandelic Acid | CHIRALPAK® IC (5 µm) | n-Hexane/Isopropanol/TFA (90:10:0.1) | 2.14 |

| Mandelic Acid | CHIRALPAK® IC (5 µm) | n-Hexane/Isopropanol/TFA (90:10:0.1) | 2.21 |

| 3,4,5-Trismethoxymandelic Acid | CHIRALPAK® IC (5 µm) | n-Hexane/Isopropanol/TFA (80:20:0.1) | 3.70 |

Gas chromatography (GC) is another powerful tool for chiral separations, particularly for volatile compounds. researchgate.netchromatographyonline.com For non-volatile analytes like mandelic acids, derivatization is typically required to increase their volatility. sci-hub.se This involves converting the carboxylic acid and hydroxyl groups into less polar, more volatile esters or ethers.

The separation is then carried out on a capillary column coated with a chiral stationary phase. chromatographyonline.com Cyclodextrin-based CSPs are widely used for this purpose. chromatographyonline.comnih.gov These doughnut-shaped molecules have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form temporary inclusion complexes with the analyte enantiomers. chromatographyonline.com The different stability of the diastereomeric complexes formed between the CSP and each enantiomer results in their separation. nih.gov Other common CSPs for GC include amino acid derivatives, such as Chirasil-Val. sci-hub.senih.gov Chiral GC methods are essential in various fields, including the analysis of pharmaceuticals and agrochemicals. sci-hub.se

Supercritical Fluid Chromatography (SFC) has emerged as a preferred technique for chiral separations, offering several advantages over HPLC, including faster analysis and reduced use of organic solvents. nih.govnih.govchromatographyonline.com The mobile phase in SFC is typically supercritical carbon dioxide, often mixed with a small amount of an organic modifier like an alcohol. nih.gov

A study on the enantiomeric separation of six different mandelic acids, including 4-methoxymandelic acid, utilized a Chiralpak AD-3 column, an amylose-based CSP. nih.gov The study systematically investigated the effects of various parameters on the separation. nih.gov

Modifier Type and Percentage : The type and amount of alcohol modifier (methanol, ethanol, or isopropanol) significantly impact retention and resolution. Increasing the modifier percentage generally decreases retention time. nih.gov For most mandelic acid derivatives, the retention factor increased in the order of methanol (B129727) < ethanol < isopropanol. nih.gov

Temperature : Resolution tends to decrease as the column temperature increases. nih.gov

Backpressure : An increase in backpressure typically leads to a decrease in retention time. nih.gov

Under optimized conditions, SFC provides more efficient and faster separations with better enantioselectivity compared to HPLC for mandelic acid derivatives. nih.gov

| Modifier | Modifier % | Retention Factor (k1) | Separation Factor (α) | Resolution (Rs) |

|---|---|---|---|---|

| Methanol | 15% | 1.18 | 1.31 | 2.45 |

| 20% | 0.81 | 1.29 | 2.05 | |

| 25% | 0.59 | 1.26 | 1.71 | |

| Ethanol | 15% | 1.54 | 1.34 | 2.89 |

| 20% | 1.02 | 1.32 | 2.49 | |

| 25% | 0.74 | 1.29 | 2.07 |

Beyond chromatography, chiral extraction methods offer an alternative for enantiomeric separation. Biphasic recognition chiral extraction has been successfully applied to mandelic acid enantiomers. nih.gov This technique uses two different chiral selectors simultaneously: one in an organic phase and another in an aqueous phase. For mandelic acid, O,O'-dibenzoyl-(2S,3S)-4-toluoyl-tartaric acid in the organic phase preferentially recognizes the R-enantiomer, while a hydroxypropyl-β-cyclodextrin derivative in the aqueous phase shows stronger recognition for the S-enantiomer. nih.gov This dual recognition system results in a significantly enhanced separation ability compared to using a single chiral selector. nih.gov

Enantioselective supercritical fluid extraction (SFE) has also been demonstrated for mandelic acid. researchgate.net This method involves the in-situ formation of diastereomeric salts by adding a chiral base (a resolving agent like quinine) to the racemic acid mixture. researchgate.net One diastereomer becomes more soluble in the supercritical CO2 and is selectively extracted, leaving the other behind. researchgate.net Membrane-based separation is another emerging field that utilizes chiral selectors embedded within a membrane to selectively transport one enantiomer over the other. nih.gov

Chiral Recognition Mechanisms

The foundation of all enantioseparation techniques is chiral recognition, the ability of a chiral environment to differentiate between two enantiomers. This recognition occurs through transient, non-covalent interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the enantiomeric purity of a sample. In a standard achiral solvent, enantiomers are indistinguishable by NMR as they produce identical spectra. nih.gov However, in the presence of a chiral solvating agent (CSA), the enantiomers can be differentiated. nih.govnih.gov

A CSA is an enantiomerically pure compound that interacts non-covalently with the analyte enantiomers to form transient diastereomeric complexes. nih.govnih.gov These diastereomeric complexes have different spatial arrangements and, as a result, distinct NMR spectra, allowing for the quantification of each enantiomer. nih.govnih.gov

For this compound, the presence of the fluorine atom makes ¹⁹F NMR spectroscopy a particularly sensitive technique for chiral analysis. The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment. nih.govmdpi.com When the enantiomers of this compound form diastereomeric complexes with a CSA, the fluorine atoms in each complex will experience slightly different magnetic environments, leading to separate signals in the ¹⁹F NMR spectrum. nih.govmdpi.com This method provides a direct and accurate measurement of the enantiomeric excess (ee).

Molecular Interactions on Chiral Stationary Phases

The separation of the enantiomers of this compound relies on the differential interactions between each enantiomer and a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC). While direct studies on this compound are not extensively documented, the behavior of analogous substituted mandelic acids on various CSPs provides significant insight into the governing molecular interactions.

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for the resolution of mandelic acid derivatives. nih.govnih.gov The primary mechanisms of chiral recognition on these phases involve a combination of attractive interactions, including hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric repulsion. The hydroxyl and carboxyl groups of the mandelic acid moiety are key interaction sites, forming hydrogen bonds with the carbamate (B1207046) groups on the polysaccharide backbone of the CSP. nih.gov

The substituents on the phenyl ring play a crucial role in modulating the strength and nature of these interactions. In the case of this compound, the electron-withdrawing fluorine atom at the para-position and the electron-donating methoxy (B1213986) group at the ortho-position create a unique electronic profile on the aromatic ring. This influences the π-π interactions between the analyte's phenyl ring and the aromatic moieties within the chiral selector.

Studies on the separation of various mandelic acid derivatives, such as chloromandelic and methoxymandelic acids, on CSPs like Chiralpak AD-3 and CHIRALPAK® IC have demonstrated that the type and position of the substituent significantly affect retention and enantioselectivity. nih.govnih.gov For instance, the separation of 4-methoxymandelic acid has been successfully achieved on a CHIRALPAK® IC column, indicating that the methoxy group contributes favorably to chiral recognition. nih.gov The elution order of enantiomers can be influenced by the mobile phase composition and the specific CSP used, highlighting the subtle balance of interactions at play.

The general observation is that a combination of hydrogen bonding from the hydroxyl and carboxyl groups, coupled with steric fit and π-π interactions of the substituted phenyl ring within the chiral pocket of the CSP, dictates the enantioseparation. It is the sum of these subtle energetic differences in the transient diastereomeric complexes formed between the enantiomers and the CSP that leads to their differential retention times and, consequently, their separation.

Table 1: Chromatographic Separation of Related Mandelic Acid Derivatives

| Compound | Chiral Stationary Phase | Mobile Phase | Key Findings |

| 4-Methoxymandelic acid | CHIRALPAK® IC | n-Hexane/Isopropanol with TFA | Baseline resolution achieved, demonstrating effective chiral recognition. nih.gov |

| Halogenated Mandelic Acids | Chiralpak AD-3 | Supercritical CO2 with alcohol modifiers | Enantioselectivity is dependent on the nature and position of the halogen substituent. nih.gov |

This table is generated based on data from analogous compounds to infer potential separation conditions for this compound.

Control of Stereoselectivity in Synthesis

The synthesis of enantiomerically pure this compound can be approached through two main strategies: the resolution of a racemic mixture or asymmetric synthesis.

Resolution of Racemic Mixtures:

One common method for obtaining enantiomerically pure mandelic acids is through the resolution of a racemate. This can be achieved by diastereomeric salt formation with a chiral amine or by enzymatic kinetic resolution. In enzymatic resolutions, a lipase (B570770) or esterase can selectively catalyze the esterification or hydrolysis of one enantiomer, allowing for the separation of the unreacted enantiomer from the product.

Asymmetric Synthesis:

Asymmetric synthesis offers a more direct route to a single enantiomer. For mandelic acids, a prevalent strategy involves the asymmetric reduction of the corresponding α-keto acid, 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetic acid. This reduction can be accomplished using chiral reducing agents or through catalytic asymmetric hydrogenation.

Catalytic asymmetric hydrogenation of α-keto esters or acids is a highly efficient method. Chiral transition metal complexes, often based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, can catalyze the addition of hydrogen with high enantioselectivity. The choice of catalyst, solvent, and reaction conditions is critical for achieving high enantiomeric excess (ee).

Another approach involves the use of chiral auxiliaries. A chiral auxiliary can be attached to the precursor molecule, directing a subsequent diastereoselective reaction. For example, a chiral alcohol can be used to form an ester with 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetic acid. Reduction of the keto group then proceeds with facial selectivity controlled by the chiral auxiliary, which is subsequently removed to yield the enantiomerically enriched this compound.

Biocatalysis also presents a powerful tool for the enantioselective synthesis of mandelic acids. For instance, hydroxynitrile lyases can catalyze the enantioselective addition of cyanide to an aldehyde (4-fluoro-2-methoxybenzaldehyde) to form a cyanohydrin, a direct precursor to mandelic acid. Subsequent hydrolysis of the cyanohydrin yields the corresponding enantiomerically enriched mandelic acid.

Table 2: General Strategies for Enantioselective Synthesis of Mandelic Acids

| Method | Description | Key Considerations |

| Asymmetric Hydrogenation | Reduction of the corresponding α-keto acid or ester using a chiral catalyst. | Catalyst selection, substrate purity, reaction conditions (pressure, temperature). |

| Enzymatic Resolution | Selective enzymatic reaction (e.g., hydrolysis or esterification) on a racemic mixture. | Enzyme selection, pH, temperature, substrate concentration. |

| Chiral Auxiliary | Use of a recoverable chiral molecule to direct a diastereoselective transformation. | Choice of auxiliary, conditions for attachment and removal. |

| Biocatalytic Asymmetric Synthesis | Use of enzymes (e.g., hydroxynitrile lyase) to catalyze an enantioselective C-C bond formation. | Enzyme stability, substrate scope, reaction medium. |

This table outlines general methodologies applicable to the synthesis of this compound based on established routes for related compounds.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 4-Fluoro-2-methoxymandelic acid, offering comprehensive information at the atomic level. nih.gov

Proton (¹H) NMR Analysis

A representative, though not specific to this exact compound, ¹H NMR data table for a related mandelic acid derivative is presented below to illustrate the type of information obtained.

Table 1: Illustrative ¹H NMR Data for a Mandelic Acid Derivative

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.20-7.45 | Multiplet | 5H | Aromatic protons |

| 5.15 | Singlet | 1H | Methine proton (α-CH) |

| 3.80 | Singlet | 1H | Hydroxyl proton (-OH) |

| 11.5 (broad) | Singlet | 1H | Carboxylic acid proton (-COOH) |

Multidimensional NMR Techniques

To further resolve complex spectral data and unambiguously assign proton and carbon signals, multidimensional NMR techniques are employed. usask.ca Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

COSY experiments establish correlations between protons that are coupled to each other, helping to trace out the spin systems within the molecule.

HSQC provides correlations between protons and their directly attached carbon atoms, enabling the assignment of carbon signals based on the known proton assignments.

These techniques are essential for the complete and accurate structural assignment of this compound. nih.gov

Application of Chiral Solvating Agents for Enantiomeric Purity Determination

Determining the enantiomeric purity of chiral molecules like this compound is crucial. ¹H NMR spectroscopy, in conjunction with chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), offers a powerful method for this analysis. tcichemicals.comresearchgate.net When a chiral analyte is mixed with a CSA, transient diastereomeric complexes are formed. These complexes have different magnetic environments, leading to separate NMR signals for the two enantiomers. researchgate.net

Similarly, reacting the enantiomeric mixture with a chiral derivatizing agent creates a pair of diastereomers, which will exhibit distinct chemical shifts in the NMR spectrum. researchgate.net The relative integration of these separated signals allows for the precise quantification of the enantiomeric excess (% ee). researchgate.net For carboxylic acids like this compound, chiral amines or alcohols are often used as derivatizing agents. researchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight and elemental composition of this compound and for identifying related products in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. researchgate.net For the analysis of this compound by GC-MS, it would typically first be derivatized to increase its volatility. This process often involves converting the carboxylic acid and hydroxyl groups into less polar esters and ethers, respectively.

Once derivatized, the sample is injected into the gas chromatograph, where the components of the mixture are separated based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides a mass spectrum for each component. researchgate.net The mass spectrum displays the molecular ion peak, which corresponds to the molecular weight of the derivatized compound, and a series of fragment ion peaks. The fragmentation pattern is characteristic of the molecule's structure and can be used for identification by comparing it to spectral libraries or by manual interpretation. researchgate.net

Table 2: Hypothetical GC-MS Data for a Derivatized Mandelic Acid Analog

| Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Compound Identification |

|---|---|---|---|

| 12.5 | 254 | 179, 151, 105, 77 | Methyl 2-acetoxy-2-phenylacetate |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Complex Mixtures

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful and versatile technique for the analysis of complex mixtures containing non-volatile or thermally labile compounds like this compound. nih.govresearchgate.net HPLC separates the components of a mixture in the liquid phase based on their differential partitioning between a stationary phase and a mobile phase. researchgate.net The eluent from the HPLC column is then introduced into the mass spectrometer.

Modern ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), allow for the gentle ionization of molecules directly from the liquid phase, making HPLC-MS ideal for the analysis of polar and fragile compounds. nih.gov The mass spectrometer provides molecular weight information and, through tandem mass spectrometry (MS/MS), detailed structural information from the fragmentation of selected ions. nih.govmst.edu This technique is particularly useful for identifying and quantifying this compound and its metabolites or byproducts in complex biological or reaction matrices. nih.govmdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS) for Reaction Intermediates

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique for studying reaction mechanisms by intercepting and characterizing key intermediates. mdpi.com This "soft" ionization method allows for the analysis of non-volatile and thermally unstable compounds directly from the solution phase, making it ideal for monitoring the progress of organic reactions. mdpi.comiaea.org In the context of synthesizing or modifying this compound, ESI-MS can provide crucial insights into the catalytic cycle and help identify transient species. mdpi.com

The synthesis of substituted mandelic acids often involves multiple steps where intermediates may be formed. researchgate.netscispace.com For instance, in reactions involving condensation or the formation of carbon-carbon bonds, ESI-MS can detect and structurally characterize proposed intermediates by coupling the reaction vessel, such as a sealed syringe, directly to the ion source. mdpi.com The analysis is typically performed in both positive and negative ion modes to capture a wide range of charged or chargeable species. iaea.org In negative ion mode, for example, the deprotonated molecular ion [M-H]⁻ of this compound and its precursors or byproducts would be readily observed. In positive ion mode, protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ can be detected.

Furthermore, ESI combined with tandem mass spectrometry (MS/MS) can be used to fragment the intercepted ions, providing structural elucidation of the intermediates. This has been successfully applied to study the mechanisms of complex organic reactions like the Morita-Baylis-Hillman reaction, confirming the structure of zwitterionic intermediates and other transient species. mdpi.com While specific ESI-MS studies on the reaction intermediates of this compound are not extensively documented in public literature, the technique's proven utility in analyzing related mandelic acid derivatives and other complex organic transformations underscores its potential for elucidating the reaction pathways leading to this specific compound. nih.govnih.govmdpi.com For example, ESI-MS has been effectively used to analyze diastereomeric complexes formed between mandelic acid derivatives and cyclodextrins, demonstrating its capability to handle complex molecular assemblies in solution. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. These methods are invaluable for the structural characterization of this compound. mdpi.comnih.gov

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is characterized by several key absorption bands corresponding to its carboxylic acid, hydroxyl, methoxy (B1213986), and fluoro-substituted aromatic functionalities. mdpi.comresearchgate.net

The most prominent feature in the IR spectrum of a carboxylic acid is the very broad O-H stretching absorption of the hydrogen-bonded dimer, which typically extends from 2500 to 3300 cm⁻¹. libretexts.org The C=O stretching vibration of the carboxyl group appears as a strong, sharp band. For mandelic acid, this band is observed around 1716 cm⁻¹. mdpi.com The presence of substituents on the aromatic ring can shift this frequency; for example, in 4-hydroxy-3-methoxymandelic acid, it shifts to a higher wavenumber of 1743 cm⁻¹. mdpi.com The spectrum also contains bands for C-O stretching and O-H bending. The aromatic ring gives rise to C-C stretching vibrations within the 1400-1600 cm⁻¹ range and C-H stretching vibrations just above 3000 cm⁻¹. nist.gov The C-F stretching vibration for fluorinated aromatic compounds typically appears in the 1250-1000 cm⁻¹ region.

Interactive Table: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid (Dimer) | 2500-3300 | Broad, Strong |

| O-H Stretch | α-Hydroxyl Group | ~3400 | Broad, Medium |

| C-H Stretch | Aromatic | 3000-3100 | Medium |

| C-H Stretch | Aliphatic (Methoxy) | 2850-2960 | Medium |

| C=O Stretch | Carboxylic Acid | ~1700-1745 | Strong |

| C=C Stretch | Aromatic Ring | 1450-1600 | Medium-Weak |

| C-O Stretch | Carboxylic Acid / Ether | 1210-1320 | Strong |

Raman spectroscopy is a complementary technique to IR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations. nih.gov It can be used to identify the molecular structure of mandelic acid and its derivatives in both solid and solution phases. researchgate.netresearchgate.net

Interactive Table: Predicted Raman Shifts for this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic | ~3060 | Strong |

| C=O Stretch | Carboxylic Acid | ~1719 | Medium |

| C=C Stretch | Aromatic Ring | ~1600 | Strong |

| C-C Stretch | Aromatic Ring | ~1000 | Strong (Ring Breathing) |

| C-O Stretch | Ether | 1100-1200 | Medium |

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule and includes UV-Visible and Circular Dichroism techniques, which are useful for monitoring reactions and assessing chirality, respectively.

UV-Visible (UV-Vis) spectroscopy is a valuable tool for monitoring reaction kinetics and characterizing products that contain chromophores, such as the substituted benzene (B151609) ring in this compound. researchgate.net The aromatic ring acts as a chromophore, absorbing UV light in a characteristic wavelength range. Simple carboxylic acids without additional conjugation absorb around 210 nm, which is often too low for practical use. libretexts.org However, the presence of the phenyl group in mandelic acid derivatives results in absorption at higher wavelengths. researchgate.net

The synthesis of this compound from precursors with different substitution patterns will result in changes to the UV-Vis spectrum. For example, the starting materials, intermediates, and final product will likely have distinct absorption maxima (λ_max) and molar absorptivities, allowing for the reaction progress to be monitored by measuring the absorbance at a specific wavelength over time. nih.gov The absorbance of the aromatic chromophore is sensitive to the substituents on the ring. The methoxy and fluoro groups on this compound will influence the position and intensity of the π→π* transitions of the benzene ring. Typically, aromatic acids show absorbance maxima around 260-280 nm. wikipedia.org This allows for quantitative analysis using the Beer-Lambert law, making UV-Vis spectroscopy a straightforward method for determining product concentration and reaction completion.

Circular Dichroism (CD) spectroscopy is an essential technique for assessing the chirality of molecules like this compound. nih.gov Since the compound possesses a chiral center at the α-carbon, its two enantiomers, (R) and (S), will interact differently with circularly polarized light. This differential absorption results in a CD spectrum, which provides a unique spectroscopic signature for each enantiomer. nih.gov

The CD spectrum of mandelic acid itself shows characteristic electronic bands, including an n→π* transition for the carboxylic acid group around 220 nm and π→π* transitions for the aromatic ring at lower wavelengths. nih.gov The signs of these Cotton effects (positive or negative peaks) are opposite for the two enantiomers, allowing for the determination of the absolute configuration and the measurement of enantiomeric purity. nih.gov For halogenated mandelic acid derivatives, the position and nature of the halogen substituent on the phenyl ring can significantly affect the chiroptical response. nih.gov The combination of experimental CD spectra with computational methods, like time-dependent density functional theory (TD-DFT), provides a powerful approach for the unambiguous assignment of absolute configuration. nih.gov Thus, CD spectroscopy serves as a critical tool for the stereochemical characterization of enantiomerically pure this compound, which is vital in pharmaceutical applications where different enantiomers can have distinct biological activities. nih.govnih.gov

Interactive Table: Summary of Spectroscopic Characterization Techniques

| Technique | Application | Information Obtained | Key Features for this compound |

|---|---|---|---|

| ESI-MS | Reaction Monitoring | Molecular weight and structure of intermediates | Detection of [M-H]⁻ or [M+H]⁺ ions of reactants, intermediates, and product. |

| IR Spectroscopy | Structural Characterization | Identification of functional groups | Broad O-H, strong C=O, and C-F stretching bands. |

| Raman Spectroscopy | Structural Characterization | Molecular fingerprint, symmetric vibrations | Strong aromatic C=C and ring breathing modes. |

| UV-Vis Spectroscopy | Reaction Monitoring & Quantification | Electronic transitions, concentration | π→π* transitions of the substituted phenyl chromophore. |

Other Analytical Techniques

Beyond standard spectroscopic methods, specialized analytical techniques can elucidate further details about the electronic properties and coordination chemistry of this compound.

The oxidation of mandelic acid typically involves the hydroxyl and carboxyl groups. The presence of a fluorine atom at the para position and a methoxy group at the ortho position on the phenyl ring of this compound is expected to influence its redox potentials. The fluorine atom is an electron-withdrawing group, which generally makes oxidation more difficult (results in a more positive oxidation potential). Conversely, the methoxy group is an electron-donating group, which tends to facilitate oxidation (results in a less positive oxidation potential). The net effect on the redox potential would depend on the interplay of these opposing electronic influences.

A study on the electrochemical behavior of mandelic acid enantiomers on a modified glassy carbon electrode reported oxidation and reduction potentials. While these values are specific to the experimental conditions used, they provide a baseline for understanding the redox activity of the mandelate (B1228975) structure.

Table 1: Inferred Redox Potential Data for this compound

| Parameter | Inferred Potential (V) vs. Ag/AgCl | Basis for Inference |

| Oxidation Potential (Epa) | ~ +1.5 to +1.8 | Based on the oxidation potential of mandelic acid, adjusted for the competing electronic effects of the fluoro and methoxy substituents. |

| Reduction Potential (Epc) | ~ -1.4 to -1.6 | Inferred from the reduction behavior of mandelic acid, with anticipated shifts due to the substituents. |

Note: These values are estimations and would need to be confirmed by experimental studies on this compound.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is particularly useful for studying metal complexes where the metal ion is paramagnetic. While specific EPR studies on metal complexes of this compound are not documented in the literature, the principles of EPR spectroscopy can be applied to predict the characteristics of such complexes.

Manganese(II) and Copper(II) are common paramagnetic metal ions that form complexes with carboxylate ligands. The EPR spectrum of a metal complex provides information about the electronic structure, coordination geometry, and the nature of the metal-ligand bonding.

Manganese(II) Complexes: Manganese(II) has a high-spin d⁵ electron configuration (S = 5/2). Its EPR spectra in complexes are characterized by a set of six hyperfine lines arising from the interaction of the unpaired electrons with the ⁵⁵Mn nucleus (I = 5/2). The g-value is typically close to 2.0. The coordination environment significantly affects the zero-field splitting (ZFS) parameters (D and E), which in turn influence the appearance of the spectrum. For a dinuclear Mn(II) complex, an 11-line hyperfine pattern can sometimes be observed. mdpi.com

Copper(II) Complexes: Copper(II) has a d⁹ electron configuration (S = 1/2). Its EPR spectra are characterized by g-values that are sensitive to the geometry of the complex. mdpi.comethz.ch For an axially symmetric complex, two g-values, g∥ and g⊥, are observed. The hyperfine coupling to the ⁶³Cu and ⁶⁵Cu nuclei (both I = 3/2) results in a four-line pattern in the g∥ region. The nature of the coordinating ligands influences the g and A (hyperfine coupling constant) values. mdpi.com

The coordination of this compound to these metal ions would occur through the carboxylate and potentially the hydroxyl group, forming chelate complexes. The electronic effects of the fluoro and methoxy substituents would subtly influence the metal-ligand bond strength and, consequently, the EPR parameters.

Table 2: Typical EPR Parameters for Mn(II) and Cu(II) Complexes with Carboxylate Ligands

| Metal Ion | Parameter | Typical Value Range |

| Mn(II) | g-value | ~ 2.0 |

| A(⁵⁵Mn) | 80-100 G | |

| D (Zero-field splitting) | 0.1 - 1 cm⁻¹ | |

| Cu(II) | g∥ | 2.2 - 2.4 |

| g⊥ | 2.0 - 2.1 | |

| A∥(⁶³,⁶⁵Cu) | 120-200 G |

Note: These are general ranges, and the specific values for complexes of this compound would depend on the precise coordination geometry and solvent conditions.

Computational and Theoretical Investigations of this compound

Following a comprehensive search of available scientific literature, it has been determined that specific computational and theoretical studies focusing solely on this compound are not presently available. Research detailing the quantum chemical calculations, including Density Functional Theory (DFT) for molecular structure, prediction of spectroscopic parameters, and analysis of electronic charge distribution, has not been published for this specific compound.

Similarly, molecular modeling and docking studies, such as Quantitative Structure-Activity Relationship (QSAR) analysis in enzymatic systems or characterizations of its binding within enzyme pockets, are not found in the reviewed literature.

While the methodologies outlined—such as DFT, QSAR, and molecular docking—are common in computational chemistry for characterizing novel compounds, the specific application of these techniques to this compound has not been documented in the accessible scientific domain. Therefore, it is not possible to provide detailed research findings, data tables, or specific analyses as requested in the article outline.

Below is a table of compounds that would be relevant to such a study.

Table 1: Compound Names

| Compound Name |

|---|

Computational and Theoretical Investigations

Thermodynamic and Kinetic Parameter Calculations

Computational chemistry enables the calculation of key thermodynamic and kinetic parameters that govern chemical reactions. These parameters include activation energy (Ea), enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡).

A study on the oxidation of several substituted mandelic acids by EDDC provides experimental data on these parameters, which can serve as a valuable reference for understanding the behavior of 4-Fluoro-2-methoxymandelic acid. researchgate.net The table below summarizes the kinetic and thermodynamic data for the oxidation of various substituted mandelic acids, including a para-fluoro substituted derivative which is a close structural analog.

| Substituent | 10²k₂ (dm³ mol⁻¹ s⁻¹) at 298K | ΔH‡ (kJ mol⁻¹) | -ΔS‡ (J mol⁻¹ K⁻¹) | ΔG‡ (kJ mol⁻¹) |

|---|---|---|---|---|

| H | 3.43 | 60.1 | 91 | 87.2 |

| p-F | 2.64 | 62.4 | 86 | 87.8 |

| p-Cl | 1.32 | 64.0 | 86 | 89.5 |

| p-Br | 1.28 | 63.2 | 89 | 89.6 |

| p-Me | 7.05 | 57.1 | 95 | 85.3 |

| p-OMe | 10.7 | 55.8 | 96 | 84.3 |

This table is generated based on data from a study on the oxidation of substituted mandelic acids by ethylenediammonium dichromate (EDDC) and is intended to be illustrative for this compound. researchgate.net

The data indicates that electron-withdrawing groups like fluorine tend to decrease the reaction rate compared to the unsubstituted mandelic acid, while electron-donating groups like methoxy (B1213986) increase the rate. This is consistent with a mechanism where the rate-determining step involves the formation of an electron-deficient center.

For this compound, computational models would calculate these parameters by first optimizing the geometries of the molecule and the transition state for a specific reaction. The vibrational frequencies would then be calculated to confirm the nature of the stationary points (minimum or saddle point) and to derive the thermodynamic quantities. The calculated activation energy would provide a quantitative measure of the kinetic barrier of the reaction. nih.gov

Applications As a Building Block in Organic Synthesis

Precursors for Other Specialty Chemicals and Research Reagents

As a substituted mandelic acid derivative, 4-fluoro-2-methoxymandelic acid could theoretically serve as a precursor for various specialty chemicals and research reagents. The presence of multiple functional groups—hydroxyl, carboxylic acid, and the aromatic ring—allows for a variety of chemical transformations. For instance, the carboxylic acid and hydroxyl groups can be esterified or etherified to produce a range of derivatives. These derivatives, bearing the unique 2-methoxy-4-fluorophenyl moiety, could be investigated for unique biological or material properties.

However, specific examples of specialty chemicals or research reagents synthesized directly from this compound are not readily found in the current body of scientific literature. While the synthesis of derivatives of related compounds, such as 4-fluorobenzoic acid and other mandelic acids, is documented, the direct utilization of this compound as a starting material for commercially available or widely studied research compounds remains an area with limited public information.

Intermediates in the Synthesis of Complex Organic Molecules